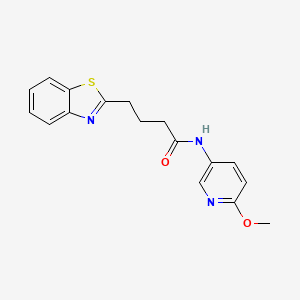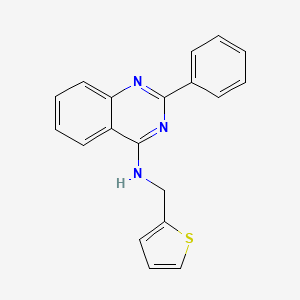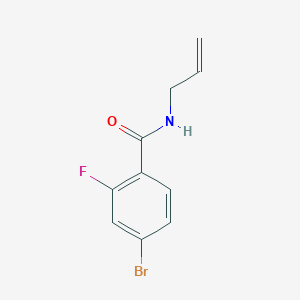![molecular formula C12H9ClF3N5S B7469649 1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-pyridin-3-ylthiourea](/img/structure/B7469649.png)
1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-pyridin-3-ylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-pyridin-3-ylthiourea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CCT018159 and is a small molecule inhibitor of the protein kinase PAK4, which has been linked to the progression of cancer.
Mécanisme D'action
The mechanism of action of CCT018159 involves the inhibition of PAK4, which is a serine/threonine protein kinase that plays a crucial role in cell proliferation, migration, and survival. PAK4 is overexpressed in several types of cancer and has been linked to cancer progression. Inhibition of PAK4 by CCT018159 leads to the disruption of downstream signaling pathways, which ultimately leads to reduced cancer cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
CCT018159 has been shown to have several biochemical and physiological effects. In vitro studies have shown that CCT018159 inhibits PAK4 activity, leading to reduced cancer cell proliferation and induction of apoptosis. In vivo studies have also shown that CCT018159 has antitumor activity in several cancer models. Additionally, CCT018159 has been shown to inhibit angiogenesis and tumor metastasis in preclinical models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CCT018159 for lab experiments is its specificity for PAK4. This compound has been shown to selectively inhibit PAK4 activity without affecting other kinases. Additionally, CCT018159 has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of CCT018159 is its limited solubility in aqueous solutions, which can make it challenging to work with in certain experiments.
Orientations Futures
There are several future directions for research on CCT018159. One area of research is in the development of more potent and selective PAK4 inhibitors. Additionally, further studies are needed to fully understand the mechanisms of action of CCT018159 and its potential applications in cancer treatment. Other potential applications of CCT018159 include the treatment of inflammatory diseases and neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of 1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-pyridin-3-ylthiourea involves a series of chemical reactions starting with the reaction of 3-chloro-5-(trifluoromethyl)pyridine-2-amine with carbon disulfide, followed by the reaction with potassium hydroxide to form potassium 3-chloro-5-(trifluoromethyl)pyridin-2-yl dithiocarbamate. The final step involves the reaction of this intermediate with 3-chloro-5-(trifluoromethyl)pyridin-2-ylamine to form CCT018159.
Applications De Recherche Scientifique
The potential applications of CCT018159 in scientific research are vast. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that PAK4 is overexpressed in several types of cancer, including breast, pancreatic, and lung cancer. Inhibition of PAK4 by CCT018159 has been shown to reduce cancer cell proliferation and induce apoptosis, making it a potential therapeutic agent for cancer treatment.
Propriétés
IUPAC Name |
1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-pyridin-3-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF3N5S/c13-9-4-7(12(14,15)16)5-18-10(9)20-21-11(22)19-8-2-1-3-17-6-8/h1-6H,(H,18,20)(H2,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEHXSBYOLGIHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=S)NNC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF3N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-aminobenzoyl)amino]-N-cyclopropylbenzamide](/img/structure/B7469579.png)
![N-butan-2-yl-2-[8-(3-cyclopentylpropanoyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl]acetamide](/img/structure/B7469602.png)
![N-(1,3-benzodioxol-5-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7469607.png)
![2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(4-methylpyrimidin-2-yl)acetamide](/img/structure/B7469615.png)
![4-[[5-(4-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-2-methyl-1,3-thiazole](/img/structure/B7469616.png)


![4-bromo-N-[2-(diethylamino)ethyl]-2-fluorobenzamide](/img/structure/B7469631.png)
![[2-(2,2-dimethyl-3-oxo-4H-quinoxalin-1-yl)-2-oxoethyl] 1-thiophen-2-ylsulfonylpiperidine-4-carboxylate](/img/structure/B7469634.png)

![3-methyl-6-[4-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepan-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B7469664.png)
![[2-(1H-indol-3-yl)-2-oxoethyl] 4-oxo-3-propan-2-ylphthalazine-1-carboxylate](/img/structure/B7469666.png)